molecular formula C16H18N4O2S B2744488 N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1259046-98-4

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2744488
CAS No.: 1259046-98-4
M. Wt: 330.41
InChI Key: PNZQUXPOWDYSRU-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanyl group, and a cyanobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the cyanobutyl side chain. Common reagents used in these reactions include ethylamine, cyanobutyl bromide, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The cyanobutyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanobutyl)-3-ethoxybenzamide
  • N-(1-cyanobutyl)-3-ethylthiophene-2-carboxamide
  • N-(1-cyanobutyl)-4-ethoxybutanamide

Uniqueness

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-5-11(9-17)18-14(21)10-6-7-12-13(8-10)19-16(23)20(4-2)15(12)22/h6-8,11H,3-5H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQUXPOWDYSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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